molecular formula C9H12O2 B076694 2,6-diethyl-4H-Pyran-4-one CAS No. 14774-14-2

2,6-diethyl-4H-Pyran-4-one

Cat. No. B076694
Key on ui cas rn: 14774-14-2
M. Wt: 152.19 g/mol
InChI Key: YEPFWAOQDKOPRG-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Acetonedicarboxylic acid (Aldrich, 165115) (60 g, 0.41 mol) was added rapidly to propionic anhydride (Aldrich, 240311) (170 mL, 1.3 mol) containing concentrated sulfuric acid (2 mL), and the reaction mixture was heated at 100° C. for 30 minutes with stirring. The solution was cooled rapidly in an ice-salt mixture, and just when a white solid mass was forming, the reaction was added to cold water (500 mL), stirred and filtered immediately. The product was air-dried and placed in a 3 L flask and treated with aqueous 10% sodium carbonate (600 mL). The resulting paste was stirred with a stirrer and heated at 100° C. for 30 min. Carbon dioxide evolved and a light yellow solution was obtained which was heated at 85–90° C. for further 80 min. The solution was cooled and acidified with aqueous 30% acetic acid until no more carbon dioxide was evolved. The white precipitate was filtered, washed with water, air-dried and then added to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask, and the mixture was heated under reflux for 4 hours. The solution was cooled in ice and neutralized by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL). The neutral solution was extracted thoroughly with EtOAc. The extract was dried and stripped of solvent to give product 2,6-Diethyl-4-pyrone as a brown oil. (Yates et al, JOC, vol. 34, No, 12, 1969, p4046–4052)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5]([OH:7])=O)=[O:3].C(O[C:16](=O)[CH2:17][CH3:18])(=O)CC.S(=O)(=O)(O)O.[C:25](=O)=O>C(O)(=O)C.O>[CH2:16]([C:17]1[O:3][C:2]([CH2:1][CH3:8])=[CH:4][C:5](=[O:7])[CH:18]=1)[CH3:25]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
170 mL
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was forming
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered immediately
CUSTOM
Type
CUSTOM
Details
The product was air-dried
CUSTOM
Type
CUSTOM
Details
placed in a 3 L flask
ADDITION
Type
ADDITION
Details
treated with aqueous 10% sodium carbonate (600 mL)
STIRRING
Type
STIRRING
Details
The resulting paste was stirred with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a light yellow solution was obtained which
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 85–90° C. for further 80 min
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
ADDITION
Type
ADDITION
Details
by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL)
EXTRACTION
Type
EXTRACTION
Details
The neutral solution was extracted thoroughly with EtOAc
CUSTOM
Type
CUSTOM
Details
The extract was dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC(=CC(C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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